molecular formula C10H7NO5 B12871148 Methyl 7-nitrobenzofuran-3-carboxylate

Methyl 7-nitrobenzofuran-3-carboxylate

Cat. No.: B12871148
M. Wt: 221.17 g/mol
InChI Key: ADFPNIUMQBJTRD-UHFFFAOYSA-N
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Description

Methyl 7-nitrobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a nitro group at the 7-position and a carboxylate ester group at the 3-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-nitrobenzofuran-3-carboxylate typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 3-unsubstituted benzofurans. This process can be achieved using nitrating agents such as nitric acid and acetic anhydride under controlled conditions . Another approach involves the Nenitzescu indole synthesis, which uses quinones or quinone monoimines and β-nitroenamines to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nitrating agents like nitric acid for nitration reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of methyl 7-nitrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 7-nitrobenzofuran-3-carboxylate include other nitrobenzofuran derivatives, such as:

Uniqueness

This compound is unique due to the specific positioning of the nitro and carboxylate ester groups on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 7-nitro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-10(12)7-5-16-9-6(7)3-2-4-8(9)11(13)14/h2-5H,1H3

InChI Key

ADFPNIUMQBJTRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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